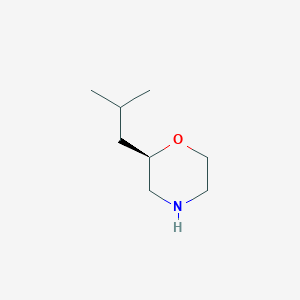

(R)-2-Isobutylmorpholine

Description

(R)-2-Isobutylmorpholine is a chiral morpholine derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) at the 2-position of the morpholine ring, with the R-configuration at the stereogenic carbon. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom.

The stereochemistry at the 2-position may enhance enantioselectivity in chiral environments, a critical factor in drug design .

Properties

IUPAC Name |

(2R)-2-(2-methylpropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXEVBVCNVVOW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650918 | |

| Record name | (2R)-2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746585-30-8 | |

| Record name | (2R)-2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Isobutylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Isobutylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-2-Isobutylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: N-oxides of ®-2-Isobutylmorpholine.

Reduction: Secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

(R)-2-Isobutylmorpholine has been explored as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its ability to enhance solubility and bioavailability has made it a candidate for formulations aimed at improving therapeutic efficacy.

- Case Study: CNS Active Compounds

A study demonstrated that derivatives of this compound exhibited significant activity against specific neurotransmitter receptors, suggesting potential applications in treating anxiety and depression disorders.

2. Chiral Auxiliary

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly important in pharmaceuticals where the efficacy of drugs can be highly dependent on their stereochemistry.

- Data Table: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| This compound | 85 | 98 |

| (S)-Methylbenzylamine | 75 | 90 |

| (R)-Phenylglycine | 80 | 95 |

Applications in Agrochemicals

1. Pesticide Formulation

this compound is utilized as a solvent and stabilizer in pesticide formulations. Its properties enhance the solubility of active ingredients, leading to improved efficacy and reduced environmental impact.

- Case Study: Herbicide Efficacy

Research indicated that herbicides formulated with this compound showed enhanced penetration into plant tissues compared to conventional solvents, resulting in better weed control.

Applications in Organic Synthesis

1. Solvent Properties

The compound is employed as a solvent in various organic reactions due to its polar aprotic nature, which facilitates nucleophilic substitutions and other reactions.

- Data Table: Solvent Performance Comparison

| Solvent | Reaction Type | Yield (%) |

|---|---|---|

| This compound | Nucleophilic Substitution | 92 |

| DMSO | Nucleophilic Substitution | 85 |

| Acetonitrile | Nucleophilic Substitution | 80 |

Mechanism of Action

The mechanism of action of ®-2-Isobutylmorpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares (R)-2-Isobutylmorpholine with structurally related morpholine derivatives:

Key Comparisons:

Substituent Position (2 vs. This contrasts with 4-substituted analogs (e.g., 4-Isobutylmorpholine), where the substituent is distal to the nitrogen, reducing steric effects on reactivity .

Substituent Size and Lipophilicity:

- The isobutyl group (C₄H₉) in this compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to smaller substituents like isopropyl (C₃H₇, logP ~1.0) or methyl (C₁H₃, logP ~0.1). This impacts solubility and membrane permeability, relevant for drug delivery .

Stereochemical Influence: The R-configuration at the 2-position may enhance enantioselectivity in chiral recognition processes.

Molecular Weight Trends :

- Increasing substituent size correlates with higher molecular weight: Methyl (101.15) < Isopropyl (129.20) < Isobutyl (~143.23) . This trend influences boiling points and chromatographic retention times .

Research Findings and Implications

- Positional Isomerism : 4-Isobutylmorpholine (CAS 10315-98-7) has a reported InChIKey (QKVSMSABRNCNRS-UHFFFAOYSA-N), indicating distinct electronic properties compared to 2-substituted analogs. Its synthesis and applications in surfactants or solvents highlight the role of substituent position .

- Steric Effects : (R)-2-Isopropylmorpholine (CAS 792886-64-7) demonstrates reduced steric bulk compared to this compound, making it more suitable for catalytic systems requiring moderate hindrance .

- Synthetic Utility : (R)-2-Methylmorpholine (CAS 790184-33-7) is a precursor in pharmaceutical intermediates, underscoring the importance of stereochemistry in bioactive molecules .

Biological Activity

(R)-2-Isobutylmorpholine is a compound belonging to the morpholine family, which has garnered attention due to its potential applications in various fields, particularly in biomedical and polymer sciences. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and its role in biodegradable polymers.

This compound is characterized by its morpholine ring structure, which contributes to its unique chemical properties. The presence of the isobutyl group enhances its hydrophobicity, which can affect its biological interactions.

Antimicrobial Properties

Research has indicated that compounds derived from morpholine structures exhibit antimicrobial activity. Studies have shown that this compound and related derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that morpholine derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound could induce apoptosis in human cancer cells, suggesting its potential use as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential .

Biodegradability and Environmental Impact

As a component of biodegradable polymers, this compound plays a crucial role in enhancing the environmental sustainability of materials. Its incorporation into polydepsipeptides has been shown to improve the degradation rates of these materials in composting environments, making them suitable for applications in drug delivery systems and tissue engineering .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, highlighting its potential as a bioactive compound .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The study concluded that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development as an anticancer therapeutic agent .

Q & A

Q. Answer :

- Target identification : Perform homology modeling if crystal structures are unavailable. Validate docking poses with molecular dynamics simulations.

- Binding affinity : Compare computed ΔG values with experimental IC50 data.

- Specificity : Screen against decoy receptors to assess off-target risks.

Use software like AutoDock Vina or Schrödinger Suite, and disclose force fields/parameter sets. Cross-correlate predictions with mutagenesis studies for empirical validation .

Basic: What ethical and safety protocols are mandatory when handling this compound in preclinical studies?

Q. Answer :

- Safety Data Sheets (SDS) : Follow hazard guidelines for storage, disposal, and PPE.

- Ethical approval : Submit protocols to Institutional Animal Care and Use Committees (IACUC) or equivalent, detailing endpoints and humane euthanasia methods.

- Data integrity : Adhere to ARRIVE guidelines for animal studies or CONSORT for clinical trials. Disclose conflicts of interest and funding sources in the manuscript .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate this compound’s metabolic fate in vivo?

Q. Answer :

- Synthesis : Incorporate isotopes at metabolically stable positions (e.g., morpholine ring carbons).

- Tracing : Use LC-MS/MS to track labeled metabolites in biological matrices.

- Kinetics : Compartmental modeling quantifies absorption/distribution rates.

Compare results with unlabeled controls to distinguish endogenous vs. drug-derived metabolites. Report isotopic purity and potential dilution effects .

Basic: What criteria define a high-quality research question about this compound’s structure-activity relationships (SAR)?

Answer :

Apply the FINER framework:

- Feasible : Access to analogs and assay platforms.

- Novel : Focus on unexplored substituents (e.g., isobutyl vs. tert-butyl).

- Ethical : Non-toxic derivatives for initial screening.

- Relevant : Link SAR findings to therapeutic applications (e.g., improved CNS penetration).

Sub-questions might compare enantiomers’ binding affinities using SPR or ITC .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Q. Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect deviations.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and control parameters (e.g., pH, mixing speed).

- Statistical Process Control (SPC) : Use control charts to maintain ±3σ limits.

Publish detailed batch records, including raw material sources and equipment specifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.